Trp-Ile

概要

説明

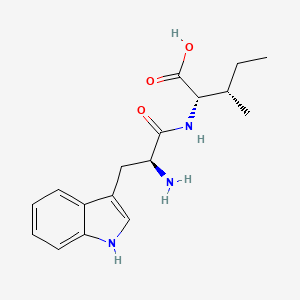

The compound L-isoleucyl-L-tryptophan (Trp-Ile) is a dipeptide formed from the amino acids L-isoleucine and L-tryptophan. It is a small molecule with a molecular formula of C17H23N3O3 and a molecular weight of 317.39 g/mol

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-isoleucyl-L-tryptophan can be achieved through solid-phase peptide synthesis (SPPS). In this method, the peptide is assembled step-by-step on a solid support, typically a resin. The process involves the sequential addition of protected amino acids, followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of L-isoleucyl-L-tryptophan may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. In solution-phase synthesis, the amino acids are coupled in solution, and the product is purified through crystallization or chromatography .

化学反応の分析

Types of Reactions

L-isoleucyl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The indole ring of L-tryptophan can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.

Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of kynurenine derivatives, while reduction can yield reduced forms of the peptide .

科学的研究の応用

Bioactive Peptides

Trp-Ile and similar peptides have been identified as bioactive compounds with various health benefits. Research indicates that peptides derived from milk proteins, including those containing Trp and Ile, can exhibit antihypertensive properties. For instance, peptides such as Val-Trp-Ile-Ser have shown efficacy in reducing blood pressure in hypertensive models .

Table 1: Antihypertensive Peptides Derived from Proteins

| Peptide | Source | Effect on Blood Pressure |

|---|---|---|

| Val-Trp-Ile-Ser | Rapeseed | Significant reduction |

| Ile-Tyr | Milk | Moderate reduction |

| Arg-Ile-Tyr | Plant-based | Effective in trials |

Antioxidant Properties

Trp residues have been shown to possess antioxidant capabilities, which may be enhanced when combined with other amino acids like Ile. Studies have demonstrated that certain peptide combinations can improve the antioxidant capacity significantly compared to free Trp alone . This suggests potential applications in functional foods aimed at reducing oxidative stress.

Enhancement of Phytochemical Content

In agricultural research, the application of Trp and Ile has been explored to enhance the nutritional profile of crops. A study focusing on broccoli seedlings found that the combined application of these amino acids increased levels of beneficial phytochemicals such as sulforaphane and indole-3-carbinol, which are known for their anticancer properties .

Drug Development

This compound has been investigated for its role in drug design, particularly in developing peptide analogs for therapeutic use. For example, peptides with a Trp residue have been shown to act as mixed-type inhibitors of DPP-IV, an enzyme involved in glucose metabolism. This has implications for diabetes treatment .

Case Study: DPP-IV Inhibitory Peptides

Research into various peptide analogs has revealed that those containing Trp exhibit significant inhibitory activity against DPP-IV. The most potent peptide identified was Trp-Arg-Glu, which demonstrated a low IC50 value, indicating strong inhibitory potential .

Anticancer Research

The exploration of natural compounds containing Trp and Ile has led to the discovery of novel anticancer agents. The ICBG project highlighted the development of HTI-286, a synthetic anticancer drug derived from marine sponge tripeptides, including those containing Trp . This underlines the importance of this compound in the discovery of new therapeutic agents.

Protein Engineering

In protein engineering, the incorporation of Trp and Ile into synthetic peptides can influence protein folding and stability. Research indicates that Trp binding alters the rotamer distributions of Ile side chains, which can be crucial for designing proteins with specific functionalities .

Molecular Modeling Studies

Advanced computational techniques have been employed to study the interactions between this compound and various biological targets. Molecular docking studies have provided insights into how these amino acids can be utilized to enhance binding affinity and specificity in drug design .

作用機序

The mechanism of action of L-isoleucyl-L-tryptophan involves its interaction with specific molecular targets. The indole ring of L-tryptophan can interact with various receptors and enzymes, modulating their activity. For example, it can bind to the active sites of enzymes, inhibiting or activating their function. Additionally, the peptide can interact with cell membranes, affecting membrane permeability and signaling pathways .

類似化合物との比較

L-isoleucyl-L-tryptophan can be compared with other dipeptides containing L-tryptophan, such as L-leucyl-L-tryptophan and L-valyl-L-tryptophan. These compounds share similar structural features but differ in their biological activities and stability. For instance, L-leucyl-L-tryptophan has been shown to have higher stability under digestive conditions compared to L-isoleucyl-L-tryptophan .

Similar Compounds

- L-leucyl-L-tryptophan

- L-valyl-L-tryptophan

- L-phenylalanyl-L-tryptophan

生物活性

Trp-Ile, a dipeptide composed of Tryptophan (Trp) and Isoleucine (Ile), has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with lipid membranes, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial capabilities of Trp-containing peptides. For instance, research has shown that peptides with Trp residues exhibit significant membrane-disruptive activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Key Findings:

- Peptide Design : Two Trp-substituted antimicrobial peptides (AMPs), I1WL5W and I4WL5W, were designed by substituting Ile residues with Trp. These peptides demonstrated enhanced antimicrobial activity due to their ability to interact with bacterial membranes.

- Mechanism of Action : The mechanism involves the insertion of these peptides into lipid bilayers, leading to membrane disruption. Scanning electron microscopy confirmed that these peptides killed bacteria by compromising cell membrane integrity .

Interaction with Lipid Membranes

The unique properties of Trp residues allow them to interact favorably with lipid membranes. Molecular dynamics simulations have indicated that Trp can penetrate the interface of lipid bilayers, which is crucial for the action of many antimicrobial peptides .

| Peptide | Gram-Negative Activity | Gram-Positive Activity |

|---|---|---|

| I1WL5W | High | Moderate |

| I4WL5W | High | Moderate |

This table summarizes the antimicrobial activity of the designed peptides against different bacterial types.

Dipeptidyl Peptidase IV Inhibition

This compound has also been investigated for its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV plays a crucial role in glucose metabolism and is a target for diabetes treatment.

Case Study:

A study evaluated various peptide analogs, including those containing Trp at the N-terminus. It was found that while most peptides acted as competitive inhibitors, those with an N-terminal Trp exhibited mixed-type inhibition. The IC50 values varied significantly among different peptides, indicating that structural modifications could enhance inhibitory potency .

Antioxidant Activity

In addition to its antimicrobial and enzyme inhibitory properties, this compound exhibits antioxidant activity. Research indicates that certain dipeptides containing Trp can scavenge free radicals, contributing to their potential health benefits .

Comparative Analysis:

The antioxidant activities of various dipeptides have been compared:

| Dipeptide | DPP-IV Inhibition | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | High |

| Val-Trp | High | Moderate |

特性

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-3-10(2)15(17(22)23)20-16(21)13(18)8-11-9-19-14-7-5-4-6-12(11)14/h4-7,9-10,13,15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITVQFJBUFDJDD-XEGUGMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50982882 | |

| Record name | L-Trp-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64339-42-0 | |

| Record name | L-Tryptophyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64339-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Tryptophylisoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Trp-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50982882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TRYPTOPHYLISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58ULS1K7BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。